molecular formula C19H14N2O B11842632 N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline

Cat. No.: B11842632
M. Wt: 286.3 g/mol
InChI Key: OBFTUPUCVFDBSA-OUKQBFOZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is a complex organic compound that belongs to the class of naphthoxazoles. These compounds are known for their diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of this compound, which includes a naphthoxazole core and a vinyl group, makes it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline typically involves the reaction of aromatic aldehydes with 1-amino-2-naphthol derivatives in the presence of triethylamine in refluxing ethanol . This method allows for the efficient production of various naphthoxazole derivatives in moderate to high yields. The reaction conditions are generally mild, and the process is carried out in air, making it a convenient and practical approach.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthoxazole-related bioactive molecules, while substitution reactions can produce various substituted derivatives.

Mechanism of Action

The mechanism of action of N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with biological receptors, potentially leading to various biological effects. For example, the radical adducts of TEMPO with naphthalenone radicals may serve as key intermediates in its oxidation reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Naphtho[1,2-d]oxazol-2-yl)vinyl)aniline is unique due to its specific combination of a naphthoxazole core and a vinyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C19H14N2O

Molecular Weight

286.3 g/mol

IUPAC Name

N-[(E)-2-benzo[e][1,3]benzoxazol-2-ylethenyl]aniline

InChI

InChI=1S/C19H14N2O/c1-2-7-15(8-3-1)20-13-12-18-21-19-16-9-5-4-6-14(16)10-11-17(19)22-18/h1-13,20H/b13-12+

InChI Key

OBFTUPUCVFDBSA-OUKQBFOZSA-N

Isomeric SMILES

C1=CC=C(C=C1)N/C=C/C2=NC3=C(O2)C=CC4=CC=CC=C43

Canonical SMILES

C1=CC=C(C=C1)NC=CC2=NC3=C(O2)C=CC4=CC=CC=C43

Origin of Product

United States

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